Cas no 2174001-35-3 (1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid)

1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- 1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid
-
- インチ: 1S/C10H11NO3/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13)
- InChIKey: BGFPYORHQKTTDQ-UHFFFAOYSA-N
- ほほえんだ: O1C=NC=C1C12CCC(C1)C2C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 281
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 63.3
1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1663343-10000mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95.0% | 10g |
$7803.0 | 2022-02-28 | |
Enamine | EN300-1663343-5.0g |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95% | 5g |
$6545.0 | 2023-06-04 | |
Chemenu | CM462827-100mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95%+ | 100mg |
$*** | 2023-03-29 | |
Enamine | EN300-1663343-20mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95.0% | 20mg |
$303.0 | 2022-02-28 | |
Enamine | EN300-1663343-25mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95.0% | 25mg |
$333.0 | 2022-02-28 | |
Enamine | EN300-1663343-1mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95.0% | 1mg |
$147.0 | 2022-02-28 | |
Enamine | EN300-1663343-1000mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95.0% | 1g |
$1815.0 | 2022-02-28 | |
Enamine | EN300-1663343-2500mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95.0% | 2500mg |
$3556.0 | 2022-02-28 | |
Aaron | AR01FJLG-500mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95% | 500mg |
$2445.00 | 2025-02-11 | |
A2B Chem LLC | AY03752-5g |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95% | 5g |
$6925.00 | 2024-04-20 |
1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid 関連文献
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acidに関する追加情報
1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid: A Novel Scaffold for Targeted Therapeutics
1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid, with the chemical identifier CAS No. 2174001-35-3, represents a promising molecular scaffold in modern pharmaceutical development. This compound belongs to a class of heterocyclic molecules characterized by a bicyclic framework fused with an oxazole ring, which has garnered significant attention in recent years due to its unique chemical properties and potential therapeutic applications. The structural complexity of this molecule, particularly the bicyclo[2.1.1]hexane core and the 1,3-oxazole heterocycle, provides a versatile platform for drug design and optimization. Researchers have increasingly focused on leveraging such scaffolds to address unmet medical needs, particularly in the treatment of neurodegenerative disorders and metabolic diseases.
The 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid molecule exhibits a highly rigid three-dimensional structure, which is critical for achieving optimal biological activity. The 1,3-oxazole ring system contributes to the molecule's aromaticity, while the bicyclo[2.1.1]hexane core provides a stable scaffold that can accommodate various functional groups. This structural arrangement allows for precise modulation of pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for drug development. Recent studies have demonstrated that this scaffold can selectively interact with specific protein targets, thereby minimizing off-target effects and improving therapeutic outcomes.
Recent advancements in medicinal chemistry have highlighted the importance of 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid in the design of small-molecule inhibitors for diseases such as Alzheimer's and Parkinson's. The 1,3-oxazole ring is known to enhance molecular stability and improve solubility, which are critical factors in the development of orally bioavailable drugs. Additionally, the bicyclo[2.1.1]hexane framework offers a unique conformational bias that can modulate protein-ligand interactions. These properties make the compound particularly suitable for targeting G protein-coupled receptors (GPCRs) and ion channels, which are key therapeutic targets in neurology and cardiology.
One of the most compelling aspects of 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is its potential to serve as a lead compound for the development of novel therapeutics. Researchers have reported that this scaffold can be modified to enhance its potency and selectivity, making it a valuable tool in the discovery of drugs for chronic diseases. For instance, a recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant efficacy in reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease. Such findings underscore the therapeutic potential of this molecule and its relevance in the context of modern drug discovery.
Furthermore, the 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid scaffold has been explored for its applications in metabolic disorders, including diabetes and obesity. The 1,3-oxazole ring system is known to influence metabolic pathways, while the bicyclo[2.1.1]hexane core can modulate enzyme activity. These properties make the compound a promising candidate for the development of drugs that target metabolic enzymes and improve insulin sensitivity. Ongoing research in this area is expected to yield new insights into the therapeutic potential of this scaffold.
The pharmacological profile of 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is further enhanced by its ability to interact with multiple biological targets. The 1,3-oxazole ring is capable of forming hydrogen bonds with key residues in target proteins, while the bicyclo[2.1.1]hexane core provides steric hindrance that can modulate receptor activation. This dual mechanism of action is particularly advantageous in the treatment of complex diseases where multiple pathways are involved. The molecule's ability to achieve both high affinity and selectivity makes it a valuable asset in the development of multitarget drugs.
Another significant advantage of 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is its synthetic accessibility. The bicyclo[2.1.1]hexane core can be efficiently synthesized using well-established methodologies, while the 1,3-oxazole ring can be introduced through various chemical transformations. This synthetic flexibility allows for the rapid generation of diverse derivatives, which can be further optimized for specific therapeutic applications. The ability to fine-tune the molecular structure of this scaffold is a key factor in its potential for drug development.
Recent studies have also focused on the safety profile of 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid. While the molecule shows promising therapeutic potential, its toxicity and pharmacokinetic properties require further investigation. Researchers are currently exploring the use of advanced computational models to predict the behavior of this compound in vivo. These models can help identify potential toxicological risks and guide the optimization of the molecule for clinical applications. The integration of computational tools with experimental studies is expected to accelerate the development of this compound into a viable therapeutic option.
Looking ahead, the 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid scaffold is poised to play a significant role in the next generation of therapeutics. The combination of its unique structural features and its adaptability to various modifications makes it a versatile platform for drug discovery. As research in this area continues to evolve, it is anticipated that this compound will contribute to the development of novel treatments for a wide range of diseases. The ongoing efforts in this field are expected to yield groundbreaking advancements in the treatment of neurological and metabolic disorders.
In conclusion, 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid represents a promising molecular scaffold with significant potential in modern pharmaceutical development. The unique combination of its structural features and functional versatility makes it an attractive candidate for the design of targeted therapeutics. As research in this area continues to advance, it is expected that this compound will play a vital role in the development of new treatments for a variety of diseases. The continued exploration of this scaffold is likely to yield important insights into the mechanisms of drug action and the development of more effective therapeutic strategies.
2174001-35-3 (1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid) 関連製品
- 2680833-94-5(tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate)
- 2241128-12-9(3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole)
- 1241689-39-3(N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide)
- 1807172-74-2(1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene)
- 2172022-65-8(2-N-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamidoacetic acid)
- 1805644-47-6(5-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid)
- 2172203-54-0(1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid)
- 40276-09-3((E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene)
- 2416991-42-7(Imidazo[1,2-a]pyrazin-2-ylamine dihydrochloride)
- 941971-36-4(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-4-(ethylsulfanyl)phenylacetamide)




